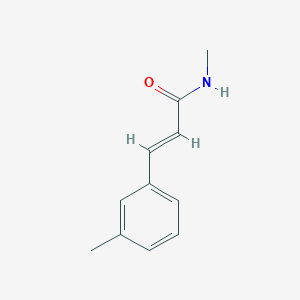![molecular formula C16H17NO6S B7571343 2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571343.png)
2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid is a chemical compound that is commonly used in scientific research. It is also known as Methyl 2-[(3,4-dimethoxyphenyl)sulfonylamino]-5-methylbenzoate or Methyl 2-[(3,4-dimethoxyphenyl)sulfonyl]amino]-5-methylbenzoate. The compound has a molecular formula of C17H19NO6S and a molecular weight of 377.40 g/mol.
作用机制
The mechanism of action of 2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid involves the inhibition of protein-protein interactions between c-Myc and Max. The compound binds to the c-Myc protein and prevents it from interacting with Max. This inhibition leads to the downregulation of c-Myc target genes, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid have been extensively studied in vitro. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, the compound has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth.
实验室实验的优点和局限性
One advantage of using 2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid in lab experiments is its specificity for the c-Myc protein. The compound has been shown to selectively inhibit the interaction between c-Myc and Max, without affecting other protein-protein interactions. However, one limitation of using the compound is its low solubility in water, which can make it difficult to use in some experimental systems.
未来方向
In the future, 2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid could be used as a therapeutic agent for cancer treatment. However, further studies are needed to determine the efficacy and safety of the compound in vivo. In addition, the compound could be used as a tool compound to study the role of protein-protein interactions in other diseases, such as neurodegenerative diseases. Furthermore, the synthesis of analogs of the compound could lead to the development of more potent and selective inhibitors of c-Myc.
合成方法
The synthesis of 2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid involves a multi-step process. Initially, the starting material, 3,4-dimethoxybenzaldehyde, is reacted with methyl 2-bromo-5-methylbenzoate in the presence of a base to form the corresponding ester. The ester is then treated with sulfonamide and base to form 2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid.
科学研究应用
2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid is commonly used in scientific research as a tool compound to study the role of protein-protein interactions. The compound has been shown to inhibit the interaction between the transcription factor, c-Myc, and its binding partner, Max. This inhibition leads to the downregulation of c-Myc target genes, which are involved in cell proliferation and survival. Therefore, 2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid is a potential therapeutic agent for cancer treatment.
属性
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-10-4-6-13(12(8-10)16(18)19)17-24(20,21)11-5-7-14(22-2)15(9-11)23-3/h4-9,17H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIBOSHCLXTKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7571276.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7571293.png)
![Ethyl 2-[propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]acetate](/img/structure/B7571296.png)
![1-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B7571311.png)


![[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-[(2S)-1-(thiophene-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B7571316.png)
![N-[3-(1,2,4-triazol-1-yl)propyl]oxolane-2-carboxamide](/img/structure/B7571324.png)

![1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7571333.png)

![N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B7571351.png)